![molecular formula C16H12N2O3 B2852506 N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 524062-05-3](/img/structure/B2852506.png)

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

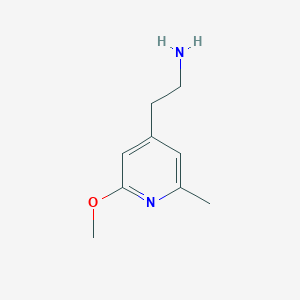

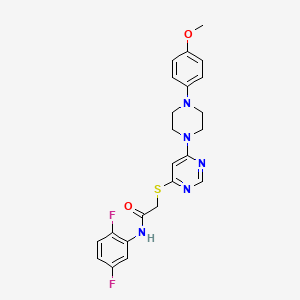

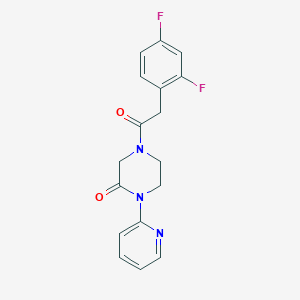

“N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C16H12N2O3 . It is a derivative of benzodioxole, a class of compounds known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxole ring attached to a carboxamide group via a phenyl ring with a cyanomethyl substituent . The exact 3D structure would require further computational or experimental analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 280.28 . Other properties such as boiling point, density, and pKa are predicted to be 415.6±45.0 °C, 1.362±0.06 g/cm3, and 13.15±0.70 respectively .科学的研究の応用

Anticancer and Antibacterial Agents

A significant application of derivatives of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide is in the field of anticancer and antibacterial agents. Research has shown that these compounds demonstrate promising anticancer and antibacterial potency. For instance, specific derivatives have been found to possess greater anticancer and antibacterial activity than standard reference compounds like cisplatin and cinoxacin. These compounds also exhibit the capacity to bind to DNA, which is a critical mechanism in their anticancer activity (Gupta et al., 2016).

Novel Antitumor Agents

Another application area is the synthesis of novel antitumor agents. Specific derivatives of this compound have been synthesized and shown to be effective against various tumor cells, including strains resistant to traditional chemotherapy drugs like doxorubicin and mitoxantrone. Their effectiveness correlates with the lipophilicity of their substituents, indicating their potential for tailored cancer therapies (Iyengar et al., 1999).

Antitubercular Agents

Derivatives of this compound have also been explored as antitubercular agents. They have shown promising activity against Mycobacterium tuberculosis with a significant degree of non-cytotoxicity, which is crucial for the safety of antitubercular drugs (Nimbalkar et al., 2018).

Catalysis in Organic Synthesis

In organic chemistry, certain derivatives of this compound play a role as catalysts. For example, they have been used in the hydrolysis of organonitriles to carboxamides. This catalytic action highlights their potential utility in various organic synthesis processes (Kopylovich et al., 2002).

特性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-8-7-11-1-4-13(5-2-11)18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIVDYMGYONXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)

![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)

![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2852443.png)